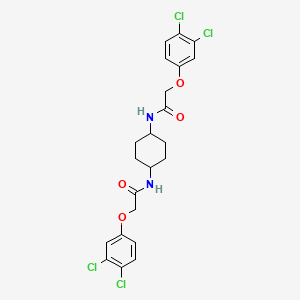![molecular formula C38H28F4N6O5S B11929071 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)
4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[2-[6-[(2R)-2-(2,4-ジフルオロフェニル)-1,1-ジフルオロ-2-ヒドロキシ-3-(テトラゾール-1-イル)プロピル]ピリジン-3-イル]エチニル]フェノキシ]メチル]ベンゾニトリル; 4-メチルベンゼンスルホン酸は、様々な科学分野において潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジフルオロフェニル、ヒドロキシ、テトラゾリル、ベンゾニトリルなどの複数の官能基を含む独自の構造を特徴としています。これらの官能基の存在は、その多様な化学反応性と研究や産業における潜在的な有用性に貢献しています。
準備方法
合成経路と反応条件
4-[[4-[2-[6-[(2R)-2-(2,4-ジフルオロフェニル)-1,1-ジフルオロ-2-ヒドロキシ-3-(テトラゾール-1-イル)プロピル]ピリジン-3-イル]エチニル]フェノキシ]メチル]ベンゾニトリル; 4-メチルベンゼンスルホン酸の合成は、それぞれ特定の試薬と条件を必要とする複数のステップを伴います。一般的な合成経路を以下に示します。
ジフルオロフェニル中間体の生成: 合成は、ジフルオロフェニル中間体の調製から始まります。このステップでは、ヒドロキシ基とテトラゾリル基を導入するために、2,4-ジフルオロベンゼンを適切な試薬と反応させます。
ピリジン誘導体の生成: 次のステップでは、ジフルオロフェニル中間体をピリジン誘導体とカップリングします。この反応は、通常、不活性雰囲気下でスズキカップリングまたは薗頭カップリングなどのパラジウム触媒クロスカップリング反応を必要とします。
エチニル化: 得られた生成物は、次にエチニル化されてエチニル基を導入されます。このステップでは、アセチレンガスまたは適切なアセチレン誘導体の使用を伴う場合があります。
フェノキシメチル化: エチニル化された生成物は、さらにフェノキシメチル化剤と反応させて、目的のフェノキシメチル基を形成します。
ベンゾニトリル生成: 最後に、求核置換反応によりベンゾニトリル基を導入し、目的の化合物の合成を完了します。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、および工業規格を満たすための厳格な品質管理措置の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシ基で酸化反応を起こし、ケトンまたはアルデヒドを生成する可能性があります。
還元: 還元反応は、ニトロ基またはニトリル基を標的にし、アミンまたはアミドに変換できます。
カップリング反応: エチニル基とフェノキシ基の存在により、この化合物は、ヘックカップリングやBuchwald-Hartwigカップリングなどの様々なカップリング反応に適しています。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン、スルホニルクロリド、ハロアルカンなどの試薬は、酸性または塩基性触媒などの条件下で使用されます。
カップリング反応: パラジウムまたはニッケル触媒は、通常、適切な配位子と塩基で不活性雰囲気下で使用されます。
主要な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアミンまたはアミドを生成する可能性があります。置換反応は様々な官能基を導入することができ、幅広い誘導体につながります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その多様な官能基は、有機合成において貴重な中間体となっています。
生物学
生物学的研究において、この化合物の独自の構造により、特定の生体分子と相互作用することができ、酵素阻害、受容体結合、またはタンパク質間相互作用の研究に役立ちます。
医学
この化合物の潜在的な薬理学的特性は、新しい治療薬の開発のために探求することができます。その様々な化学反応を起こす能力は、創薬および開発のための候補となります。
産業
産業部門では、この化合物は、特殊化学薬品、材料科学、および高度な材料の合成の前駆体としての用途を見つける可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it useful in studies of enzyme inhibition, receptor binding, or protein-protein interactions.
Medicine
The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, materials science, and as a precursor for the synthesis of advanced materials.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的な文脈では、酵素、受容体、または核酸などの分子標的に相互作用する可能性があります。複数の官能基の存在により、多様な相互作用が可能になり、特定の経路の阻害または活性化につながる可能性があります。正確な作用機序を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 4-[[4-[2-[6-[(2R)-2-(2,4-ジフルオロフェニル)-1,1-ジフルオロ-2-ヒドロキシ-3-(テトラゾール-1-イル)プロピル]ピリジン-3-イル]エチニル]フェノキシ]メチル]ベンゾニトリル
- 4-[[4-[2-[6-[(2R)-2-(2,4-ジフルオロフェニル)-1,1-ジフルオロ-2-ヒドロキシ-3-(テトラゾール-1-イル)プロピル]ピリジン-3-イル]エチニル]フェノキシ]メチル]ベンゾニトリル; 4-メチルベンゼンスルホン酸
独自性
この化合物の独自性は、官能基の組み合わせにあります。これにより、幅広い化学反応性と潜在的な用途が可能になります。類似の化合物と比較して、特定の反応または用途において、安定性、反応性、または特異性が向上している可能性があります。
類似化合物との比較
Similar Compounds
- 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile
- 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain reactions or applications.
特性
分子式 |
C38H28F4N6O5S |
|---|---|
分子量 |
756.7 g/mol |
IUPAC名 |
4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C31H20F4N6O2.C7H8O3S/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-15,17,20,42H,18-19H2;2-5H,1H3,(H,8,9,10)/t30-;/m0./s1 |
InChIキー |
GKPRUVVZIHFHMK-CZCBIWLKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C([C@](CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C(C(CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)




![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)


